7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid
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Overview
Description
The compound “7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, anilines, and carbonyls, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and possibly the use of coupling reagents. Typical reaction conditions might include:
Amide Bond Formation: Using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Protection/Deprotection: Protecting groups such as Boc (tert-Butyloxycarbonyl) or Fmoc (Fluorenylmethyloxycarbonyl) might be used to protect amine groups during intermediate steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the aniline or amide positions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology
In biology, it might be used as a probe to study enzyme activity or protein interactions, given its multiple functional groups that can interact with biological molecules.
Medicine
In medicine, the compound could have potential as a drug candidate or as a lead compound for the development of new therapeutics, particularly if it exhibits biological activity.
Industry
In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer unique reactivity and biological activity. Compared to similar compounds, it might exhibit different pharmacokinetics, binding affinities, or stability.
Properties
Molecular Formula |
C43H62N8O9S |
---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C43H62N8O9S/c1-28(2)38(51-35(52)17-9-4-10-18-37(54)55)42(59)50-33(16-12-25-45-43(44)60)40(57)47-31-21-19-29(20-22-31)27-61-26-11-5-8-15-32(39(56)46-30-13-6-3-7-14-30)49-41(58)34-23-24-36(53)48-34/h3,6-7,13-14,19-22,28,32-34,38H,4-5,8-12,15-18,23-27H2,1-2H3,(H,46,56)(H,47,57)(H,48,53)(H,49,58)(H,50,59)(H,51,52)(H,54,55)(H3,44,45,60)/t32-,33-,34+,38-/m0/s1 |
InChI Key |
GAYBMHZYLPNGIW-XGHZCBFSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCC[C@@H](C(=O)NC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)NC(=O)CCCCCC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCCC(C(=O)NC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)NC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
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